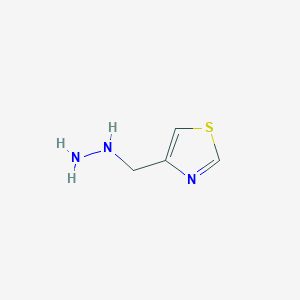

4-(Hydrazinylmethyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3S |

|---|---|

Molecular Weight |

129.19 g/mol |

IUPAC Name |

1,3-thiazol-4-ylmethylhydrazine |

InChI |

InChI=1S/C4H7N3S/c5-7-1-4-2-8-3-6-4/h2-3,7H,1,5H2 |

InChI Key |

CVACAQWFJBGNDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydrazinylmethyl 1,3 Thiazole

Retrosynthetic Analysis of 4-(Hydrazinylmethyl)-1,3-thiazole

A retrosynthetic analysis of the target molecule, this compound, suggests several potential disconnection points. The most logical approach involves disconnecting the hydrazinylmethyl group and the thiazole (B1198619) ring itself. This leads to two primary synthetic strategies:

Formation of the thiazole ring with a pre-installed 4-methyl or 4-halomethyl group, followed by functional group interconversion to introduce the hydrazine (B178648) moiety. This is a common and versatile approach.

Direct construction of the thiazole ring using a building block that already contains the hydrazinylmethyl functionality or a precursor to it. This can be a more convergent but potentially more challenging strategy.

Approaches to Thiazole Ring Construction with 4-Substitution Potential

Several classical and modern synthetic methods can be employed to construct the thiazole ring with the necessary substitution pattern for accessing this compound.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazoles and is widely applicable for creating 4-substituted derivatives. chemhelpasap.comwikipedia.org This method involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comwikipedia.org For the synthesis of a precursor to this compound, one could utilize a 4-halo-3-oxobutanoate or a similar α-haloketone bearing a latent functional group at the 4-position.

Key Features of the Hantzsch Synthesis:

Versatility: A wide range of α-haloketones and thioamides can be used, allowing for diverse substitution patterns on the thiazole ring. nih.govtandfonline.com

High Yields: The reaction is generally high-yielding and straightforward to perform. chemhelpasap.com

One-Pot Procedures: Multi-component variations of the Hantzsch synthesis have been developed, increasing the efficiency of the process. nih.govresearchgate.net

A typical Hantzsch synthesis is presented in the table below:

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Haloketone | Thioamide | Thiazole | chemhelpasap.comwikipedia.org |

| 2-Bromoacetophenone | Thiourea (B124793) | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | nih.gov |

For the specific target, a plausible route would involve the reaction of a 1-halo-3-functionalized-propan-2-one with a thioformamide (B92385) or a precursor. Subsequent chemical modifications would then be necessary to convert the functional group at the 4-position into the desired hydrazinylmethyl group. For instance, a 4-(chloromethyl)thiazole derivative could be synthesized and then reacted with hydrazine. nih.gov

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents. wikipedia.orgwikipedia.org While this method primarily yields 5-aminothiazoles, modifications and careful selection of starting materials can potentially lead to 4-substituted derivatives. wikipedia.org The reaction is typically performed under mild conditions. wikipedia.orgpharmaguideline.com

Mechanism Overview: The synthesis proceeds through the nucleophilic attack of the α-aminonitrile's nitrogen on the carbon of the sulfur-containing reagent, followed by cyclization and tautomerization to form the 5-aminothiazole ring. wikipedia.org

| Reactant 1 | Reactant 2 | Product | Reference |

| α-Aminonitrile | Carbon disulfide | 5-Amino-2-mercaptothiazole | encyclopedia.pub |

| Aminoacetonitrile | Ethyldithioacetate | 2-Methyl-5-aminothiazole | wikipedia.org |

To adapt this synthesis for this compound, one would need to start with an α-aminonitrile that has a suitable precursor to the methyl group at the α-position.

Erlenmeyer Method

The Erlenmeyer synthesis of azlactones, while primarily known for oxazole (B20620) synthesis, has been adapted for the preparation of other five-membered heterocycles. A related approach for thiazole synthesis involves the condensation of α-keto acids with thiourea. While not as common as the Hantzsch synthesis for preparing 4-substituted thiazoles, it remains a potential route.

Palladium-Catalyzed Coupling Reactions for Thiazole Formation

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions for the formation of various heterocyclic systems, including thiazoles. researchgate.net These methods offer a high degree of control and can be used to introduce substituents at specific positions on the thiazole ring. For instance, a pre-formed thiazole ring can be functionalized at the 4-position using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. digitellinc.commdpi.com This approach is particularly useful for creating complex thiazole derivatives. researchgate.net

Palladium(II) acetate (B1210297) has been used to catalyze the synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. encyclopedia.puborganic-chemistry.org

Advantages of Palladium-Catalyzed Methods:

High Selectivity: These reactions often proceed with high regioselectivity, allowing for precise control over the substitution pattern. organic-chemistry.org

Functional Group Tolerance: Palladium-catalyzed reactions are often tolerant of a wide range of functional groups, which can simplify synthetic routes. organic-chemistry.org

| Catalyst | Reactants | Product | Reference |

| Palladium(II) acetate | Vinyl azides, Potassium thiocyanate | 4-Substituted 2-aminothiazoles | encyclopedia.puborganic-chemistry.org |

| Mixed Palladium Catalysts | Thiazole and boronic esters | Thiazole-4-boronic esters | digitellinc.com |

Multi-Component Condensation Reactions for Thiazole Derivatives

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single step. nih.govresearchgate.net Several MCRs have been developed for the synthesis of substituted thiazoles. nih.govresearchgate.net For example, a one-pot reaction involving a ketone, thiosemicarbazide (B42300), and an α-haloketone can directly yield a hydrazinyl-thiazole derivative. researchgate.net This strategy is particularly attractive for creating libraries of compounds for screening purposes. tandfonline.com

A one-pot, three-component synthesis of 2,4-disubstituted thiazoles has been reported using cyclic ketones, thiosemicarbazide, and phenacyl bromides. researchgate.net Furthermore, a novel one-pot four-component condensation has been developed for the synthesis of thiazolidine-4-one and 3H-thiazole derivatives. tandfonline.com

Thionation Reactions for Thiazole Rings

Thionation reactions are a cornerstone in the synthesis of sulfur-containing heterocycles like thiazoles. The use of thionating agents, most notably Lawesson's reagent, is pivotal in converting carbonyl compounds into thiocarbonyls, which are key intermediates in thiazole synthesis. researchgate.netresearchgate.net One of the most classic and versatile methods for thiazole synthesis is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide. mdpi.comresearchgate.net

In the context of preparing a precursor for this compound, the Hantzsch synthesis can be adapted by using a thioamide and an appropriate α-haloketone. For instance, the reaction of a thioamide with 1,3-dichloropropanone can directly yield a 4-(chloromethyl)thiazole derivative, a crucial intermediate for subsequent functionalization. semanticscholar.org

The general mechanism for the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.net

Furthermore, Lawesson's reagent can be employed in the synthesis of the thioamide precursors themselves from the corresponding amides. researchgate.net There are also reports of one-pot syntheses where Lawesson's reagent is used to facilitate the conversion of N-(2-oxoalkyl)amides directly into 1,3-thiazoles. researchgate.net This approach streamlines the process by combining thionation and cyclization in a single step.

Table 1: Thionation-Based Approaches to Thiazole Synthesis

| Thionating Agent | Precursors | Product Type | Reference |

| Lawesson's Reagent | N-(2-oxoalkyl)amides | 1,3-Thiazoles | researchgate.net |

| Phosphorus Pentasulfide (P₂S₅) | Cyclopropanecarboxamide | Cyclopropyl-thiocarboxamide (intermediate) | researchgate.net |

| Lawesson's Reagent | Amides, Esters, Ketones | Thioamides, Thioesters, Thioketones | researchgate.net |

Cycloaddition Strategies for Thiazoles

Cycloaddition reactions offer another powerful avenue for the construction of the thiazole ring system. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. For thiazole synthesis, [3+2] and [4+2] cycloadditions are particularly relevant.

In [3+2] cycloaddition strategies, a three-atom component reacts with a two-atom component. For example, pyridinium (B92312) 1,4-zwitterionic thiolates have been used in [3+2] cycloadditions with nitriles like CF₃CN to produce 2-trifluoromethyl-4,5-disubstituted thiazoles. sciforum.net Asymmetric versions of [3+2] cycloadditions using thiazolium salts have also been developed to create enantioenriched thiazole derivatives. nih.gov

Formal [4+2] cycloaddition reactions have also been reported. For instance, 4-alkenyl-2-dialkylaminothiazoles can act as dienes in reactions with nitroalkenes to furnish tetrahydrobenzothiazoles. niscair.res.in While these methods provide access to complex fused systems, simpler strategies are often preferred for the synthesis of a monofunctionalized thiazole like this compound. A formal [4+1] cycloaddition of NaSH to bromoisocyanoalkenes has been shown to produce a variety of substituted thiazoles, highlighting the versatility of cycloaddition-based approaches. organic-chemistry.org

Introduction of the Hydrazinylmethyl Moiety

Once the thiazole ring, preferably bearing a handle at the 4-position, is synthesized, the next critical phase is the introduction of the hydrazinylmethyl group. This can be achieved through several strategic C-N bond-forming reactions.

Strategies for Carbon-Nitrogen Bond Formation at the 4-Position of the Thiazole Ring

Direct C-H amination of the thiazole ring is challenging. Therefore, strategies typically involve the conversion of a pre-installed functional group at the 4-position. The most common precursors are 4-(halomethyl)thiazoles or thiazole-4-carbaldehyde. The formation of the C-N bond of the hydrazinyl group can be achieved via nucleophilic substitution or reductive amination. The synthesis of thiazolyl hydrazine derivatives has been reported, often involving the reaction of a hydrazine-containing precursor with an α-haloketone to form the thiazole ring directly, though this typically places the hydrazine group at the 2-position. semanticscholar.orgresearchgate.netrsc.org For substitution at the 4-position, a multi-step sequence is generally required.

Reductive Amination Approaches for Amine Precursors

Reductive amination is a powerful and widely used method for forming C-N bonds. This approach involves the reaction of a carbonyl compound, in this case, thiazole-4-carbaldehyde, with a nitrogen nucleophile, hydrazine, to form a hydrazone intermediate. This intermediate is then reduced in situ to the desired hydrazine product.

While specific literature detailing the reductive amination of thiazole-4-carbaldehyde with hydrazine is scarce, general methodologies for the reductive amination of aldehydes and ketones using hydrazine hydrate (B1144303) as both the nitrogen and hydrogen source have been developed. nih.gov For example, a nickel-catalyzed method has been shown to be effective for a wide range of carbonyl substrates, converting them into primary amines. nih.gov Enzymatic methods using imine reductases (IREDs) have also been shown to catalyze the reductive amination of carbonyls with hydrazines, a process termed "reductive hydrazination". nih.gov These general methods strongly suggest the feasibility of applying this strategy to thiazole-4-carbaldehyde to synthesize this compound.

Table 2: Potential Reductive Amination of Thiazole-4-carbaldehyde

| Reagents | Catalyst | Product | Potential Applicability | Reference |

| Aldehyde/Ketone, Hydrazine Hydrate | Nickel (Ni) | Primary Amine | High | nih.gov |

| Carbonyl, Hydrazine | Imine Reductase (IRED) | N-alkylhydrazine | High | nih.gov |

| Hydrazine derivatives, α-Picoline-borane | Acid (e.g., HCl) | N-alkylhydrazine | High | mdpi.com |

Nucleophilic Substitution Reactions Involving Thiazole Intermediates

A highly effective and common strategy for introducing the hydrazinylmethyl group is through the nucleophilic substitution of a suitable leaving group on the methyl side chain of a 4-methylthiazole (B1212942) derivative. The key intermediate for this approach is a 4-(halomethyl)thiazole, such as 4-(chloromethyl)-1,3-thiazole (B1585892) or 4-(bromomethyl)-1,3-thiazole. researchgate.netnih.gov

These halogenated intermediates can be synthesized via the Hantzsch reaction using 1,3-dihaloacetones. For example, reacting a thioamide with 1,3-dichloropropanone can yield a 4-(chloromethyl)thiazole hydrochloride. researchgate.netsemanticscholar.org

Once the 4-(halomethyl)thiazole is obtained, it can be reacted with hydrazine, which acts as the nucleophile. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the desired C-N bond. researchgate.net While specific conditions for the reaction with hydrazine are not extensively detailed in the provided context, the reaction of 4-chloroquinazolines with hydrazine hydrate at elevated temperatures demonstrates the principle of using hydrazine as a nucleophile to displace a halogen on a heterocyclic system. The reaction of 2-methylsulphonyl amino-4-chloromethyl thiazole with thiophenols further confirms the susceptibility of the 4-chloromethyl group to nucleophilic attack. researchgate.net

Optimization of Synthetic Pathways

The efficiency of the synthetic routes to this compound can be significantly enhanced through the optimization of reaction conditions.

For the Hantzsch synthesis of the thiazole ring, various factors can be fine-tuned. The use of catalysts like silica-supported tungstosilisic acid has been shown to improve yields and promote environmentally benign conditions, allowing the reaction to proceed via a one-pot, three-component procedure. mdpi.com Both conventional heating and ultrasonic irradiation have been successfully employed. mdpi.com A Hammett free-energy equation analysis has been used to understand and control the stereochemical outcome of the Hantzsch synthesis, indicating that the rate of epimerization during the dehydration of the thiazoline (B8809763) intermediate can be controlled. Modified Hantzsch conditions, such as the Holzapfel-Meyers-Nicolaou modification, utilize basic conditions for the initial cyclocondensation followed by specific dehydration reagents to preserve stereochemistry. researchgate.net

In the case of nucleophilic substitution reactions on 4-(halomethyl)thiazoles, the choice of base, solvent, and temperature is critical. For instance, in the mesylation of 2-amino-(4-chloromethyl)thiazole, conducting the reaction in dichloromethane (B109758) with triethylamine (B128534) at low temperatures (0-5 °C) resulted in better yields compared to other methods. researchgate.net When using hydrazine as a nucleophile, optimization would likely involve screening solvents (e.g., ethanol (B145695), THF, aprotic polar solvents), temperature, and potentially the use of a base to scavenge the generated HX. The equivalents of hydrazine may also need to be optimized to avoid side reactions like the formation of bis-substituted products.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of thiazole derivatives, including analogues of this compound, aims to reduce the environmental impact of chemical processes. This involves the use of environmentally benign solvents, milder reaction conditions, and the selection of efficient and reusable catalysts.

Solvent-Free and Alternative Solvent Conditions: A significant advancement in the green synthesis of thiazoles is the move towards solvent-free reaction conditions. Grinding techniques, where reactants are physically ground together, have been shown to produce 2-aminothiazole (B372263) derivatives in good yields with short reaction times, often without the need for a catalyst. researchgate.netorganic-chemistry.org When solvents are necessary, green alternatives to traditional volatile organic compounds are preferred. Water and deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have been successfully employed in the Hantzsch thiazole synthesis. rsc.org For instance, the synthesis of 4-ferrocenylthiazole derivatives in a choline chloride/glycerol deep eutectic solvent proceeded efficiently at 80°C, with the solvent being reusable for up to three cycles without a significant drop in yield. rsc.org

Mild Reaction Conditions and Catalyst Selection: The development of reactions that proceed under mild conditions is a cornerstone of green chemistry. Ultrasound irradiation has been utilized for the one-pot, three-component synthesis of hydrazinyl-thiazoles in water at room temperature, achieving high yields in relatively short reaction times (50–120 minutes). sci-hub.se This method avoids the need for heating and often proceeds without a catalyst. sci-hub.se

Where catalysts are employed, the focus is on heterogeneous and reusable options to simplify product purification and minimize waste. Silica-supported tungstosilisic acid has been used as a recyclable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives, proving effective under both conventional heating and ultrasonic irradiation. mdpi.com Similarly, copper oxide nanoparticles dispersed on a titanium dioxide support have demonstrated high catalytic activity for the synthesis of hydrazinyl-thiazoles in water, with the catalyst being recoverable and reusable for multiple cycles. sci-hub.se The use of biocatalysts, such as chitosan-based hydrogels, under ultrasonic irradiation also represents a green approach, offering high yields and reusability. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.netrsc.org The synthesis of hydrazinyl thiazoles under solvent- and catalyst-free microwave irradiation has been reported to occur within seconds, highlighting the efficiency of this green technology. sci-hub.se

Table 1: Comparison of Green Synthetic Methods for Thiazole Derivatives

| Method | Catalyst/Conditions | Solvent | Advantages | Reference |

|---|---|---|---|---|

| Ultrasound Irradiation | None | Water | Room temperature, catalyst-free, high yields (82-95%) | sci-hub.se |

| Microwave Irradiation | None | Solvent-free | Very short reaction times (30-175s), catalyst-free | sci-hub.se |

| Deep Eutectic Solvent | None | Choline chloride/Glycerol | Reusable solvent, good yields (76-91%) | rsc.org |

| Heterogeneous Catalysis | Silica supported tungstosilisic acid | Ethanol/Water | Reusable catalyst, good to excellent yields (79-90%) | mdpi.com |

| Biocatalysis | Chitosan hydrogel | Ethanol | Eco-friendly biocatalyst, mild conditions, high yields | nih.gov |

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of the final product are critical in the synthesis of this compound. Research into the synthesis of analogous hydrazinyl-thiazole derivatives has identified several factors that influence these outcomes, primarily through the widely used Hantzsch thiazole synthesis.

Optimization of Reaction Conditions: The choice of solvent, catalyst, and reaction temperature plays a crucial role in enhancing the yield of thiazole derivatives. In one-pot syntheses of Hantzsch thiazole derivatives, a systematic screening of solvents revealed that 1-butanol (B46404) at its reflux temperature provided a smooth reaction, while a mixture of ethanol and water was also effective. mdpi.com The catalyst loading is another parameter that can be optimized; for silica-supported tungstosilisic acid, a 15% loading was found to be sufficient to drive the reaction to completion, with higher amounts not significantly improving the yield. mdpi.com

One-pot, three-component reactions are frequently employed to synthesize hydrazinyl-thiazoles, and these methods often result in good to excellent yields (ranging from 61% to over 90%) and high purity, sometimes avoiding the need for extensive chromatographic purification. nih.govnih.govnih.gov For example, the synthesis of fluorinated hydrazinylthiazole derivatives via the Hantzsch protocol in refluxing ethanol for 4-5 hours yielded products in the range of 61-80%. nih.govnih.gov

Purification Techniques: While many one-pot syntheses report the formation of products with high purity that can be isolated by simple filtration and washing, mdpi.comnih.gov purification is often a necessary step to obtain a compound of the required quality. Recrystallization from a suitable solvent, such as ethanol or methanol, is a commonly cited method for purifying hydrazinyl-thiazole derivatives. tandfonline.com For more challenging separations or to achieve very high purity, chromatographic techniques would be employed. While specific high-performance liquid chromatography (HPLC) methods for this compound are not extensively detailed in the reviewed literature, the use of flash chromatography with solvent systems like petroleum ether and ethyl acetate has been reported for the purification of related hydrazinyl-thiazole derivatives. sci-hub.se

Table 2: Reported Yields for the Synthesis of Hydrazinyl-Thiazole Derivatives

| Derivative Type | Synthetic Method | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorinated Hydrazinylthiazoles | Hantzsch Synthesis | Reflux in ethanol, 4-5 h | 61-80 | nih.govnih.gov |

| Hydrazinyl Thiazoles | One-pot, Ultrasound | Water, rt, 50-120 min | 82-95 | sci-hub.se |

| Hydrazinyl Thiazoles | One-pot, CuO NPs/TiO2 | Water, rt, 10 min | 87-98 | sci-hub.se |

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave-assisted Hantzsch | Methanol, 90°C, 30 min | 89-95 | nih.gov |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, scalability, and process control compared to traditional batch methods. The application of continuous flow techniques to the synthesis of thiazoles and other heterocycles is a growing area of research.

Similarly, a continuous flow process has been developed for the synthesis and derivatization of 1,2,4-thiadiazoles. nih.gov This method allowed for the safe handling of a hazardous reagent and enabled the gram-scale production of a key building block. nih.gov These examples demonstrate the potential of continuous flow technology for the efficient and scalable production of this compound. A hypothetical flow setup would likely involve pumping streams of the starting materials (e.g., a halo-carbonyl compound and a thioamide or thiourea derivative) through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream could then be directed to an in-line purification module. This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, purity, and process safety.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen atoms, which bestows upon it a unique electronic structure and reactivity profile.

Aromaticity and Electron Distribution Effects on Reactivity

Thiazoles are aromatic compounds, a property derived from the delocalization of a lone pair of electrons from the sulfur atom, creating a 6π-electron system. wikipedia.orgnih.gov This aromatic character is evidenced by the chemical shifts of its ring protons in 1H NMR spectroscopy, which appear between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current. wikipedia.org The presence of both a sulfur and an electronegative nitrogen atom within the ring results in an uneven distribution of electron density. Calculated π-electron density reveals that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution, while the C2 position is the most electron-deficient. nih.govpharmaguideline.com The acidity of the ring protons follows the order H2 >> H5 > H4. nih.gov

The nitrogen atom in the thiazole (B1198619) ring is less basic (pKa = 2.44) than in imidazole (B134444) due to the presence of the sulfur atom. libretexts.org This reduced basicity influences its ability to participate in reactions requiring a basic nitrogen center. The lone pair of electrons on the nitrogen atom allows for easy protonation at the N3 position. pharmaguideline.com

Electrophilic Aromatic Substitution Patterns

Due to the electron distribution in the thiazole ring, electrophilic aromatic substitution (EAS) reactions preferentially occur at the C5 position. nih.govpharmaguideline.com If the C5 position is already substituted, electrophilic attack at other positions is generally not observed. pharmaguideline.com The presence of electron-donating groups at the C2 position can further facilitate electrophilic attack at C5, even under mild conditions. pharmaguideline.com Common EAS reactions for thiazoles include halogenation and sulfonation, both of which selectively target the C5 position. pharmaguideline.com For instance, bromination of pyrrole, a more nucleophilic heterocycle than thiazole, does not require a Lewis acid catalyst, highlighting the general reactivity of such rings towards electrophiles. youtube.com

Nucleophilic Attack at Thiazole Carbon Atoms (e.g., C2-H deprotonation and reactions)

The electron-deficient nature of the C2 carbon makes it susceptible to nucleophilic attack. nih.govpharmaguideline.com However, due to the stability of the aromatic ring, these reactions often require either a strong nucleophile or activation of the ring. pharmaguideline.com One common method of activation is the quaternization of the ring nitrogen, which significantly increases the acidity of the C2-hydrogen. pharmaguideline.com This allows for deprotonation at the C2 position by strong bases like organolithium compounds. pharmaguideline.comacs.org The resulting C2-lithiated thiazole is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and alkyl halides, leading to the formation of 2-substituted thiazole derivatives. pharmaguideline.com

The reactivity of different positions on the thiazole ring towards nucleophiles is also evident in substitution reactions. Halogen atoms at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.com

Cycloaddition Reactions Involving the Thiazole Ring

Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the ring often necessitates high temperatures for these reactions to proceed. wikipedia.org Diels-Alder reactions with alkynes have been reported, which are followed by the extrusion of sulfur to yield a pyridine (B92270) ring. wikipedia.org A milder formal [2+2] cycloaddition of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been observed, proceeding through several intermediates to ultimately form a pyridine. wikipedia.org

More recently, energy transfer-catalyzed dearomative cycloadditions of thiazoles with bicyclo[1.1.0]butanes (BCB) have been developed. acs.org These reactions can lead to a mixture of [2π + 2σ] cycloadducts and dearomative insertion products. acs.org Additionally, 1,3-dipolar cycloaddition reactions, a versatile method for synthesizing five-membered heterocycles, are a potential transformation for thiazole derivatives, although specific examples involving 4-(hydrazinylmethyl)-1,3-thiazole are not detailed in the provided search results. wikipedia.orgyoutube.com

Reactivity of the Hydrazinylmethyl Group

The hydrazinylmethyl group (-CH2NHNH2) attached to the C4 position of the thiazole ring introduces a new reactive center to the molecule, primarily due to the nucleophilic nature of the hydrazine (B178648) moiety.

Nucleophilicity of Hydrazine Nitrogen Atoms

Hydrazine is generally considered a potent nucleophile, often more so than ammonia. stackexchange.comquora.commasterorganicchemistry.com This enhanced nucleophilicity is attributed to the "alpha effect," where the presence of an adjacent atom with a lone pair of electrons (in this case, the other nitrogen atom) increases the nucleophilicity of the reacting atom. stackexchange.com The repulsion between the lone pairs on the adjacent nitrogen atoms is also thought to contribute to its increased reactivity. quora.com

However, the nucleophilicity of hydrazine can be influenced by the solvent and the specific electrophile. acs.orgacs.org While some studies suggest hydrazine is significantly more nucleophilic than ammonia, others indicate that its reactivity is comparable to that of methylamine, especially when considering it has two reactive centers. masterorganicchemistry.comacs.org The relative nucleophilicity of hydrazines can be dependent on the reaction partner and conditions. acs.org

In the context of this compound, the hydrazine moiety provides a site for reactions with various electrophiles. For example, hydrazinolysis, the cleavage of amide bonds by hydrazine, is a well-known reaction, and its efficiency can be influenced by additives. nih.gov The nucleophilic nitrogen atoms of the hydrazinyl group can readily attack carbonyl carbons, leading to the formation of hydrazones or participating in cyclization reactions to form new heterocyclic rings.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff base formation)

The terminal primary amine of the hydrazine group in this compound is highly nucleophilic and readily undergoes condensation reactions with a wide range of carbonyl compounds, such as aldehydes and ketones. This reaction, typically conducted in a suitable solvent like ethanol (B145695), leads to the formation of the corresponding hydrazones, which are a class of Schiff bases. researchgate.netnih.govnih.gov The formation of these (E)-arylidene-hydrazinyl-thiazole derivatives is often facile and can proceed under mild conditions, sometimes catalyzed by a few drops of acid (e.g., glacial acetic acid) or even without a catalyst. nih.govsci-hub.se

The general reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone. These reactions are crucial for creating more complex molecules with diverse biological activities. researchgate.netnih.gov The resulting Schiff bases are stable compounds and serve as key intermediates for further synthetic modifications.

Table 1: Examples of Condensation Reactions Involving Hydrazinyl Thiazole Analogues

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Catalyst/Solvent | Product Type | Reference |

| Thiosemicarbazide (B42300) | Aromatic/Heteroaromatic Aldehydes | Acetic Acid/Ethanol | Thiazolyl-triazole Schiff Bases | nih.gov |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | Chloroacetaldehyde | THF | Thiazole Schiff Base | sci-hub.se |

| Thiosemicarbazones | 2-bromo-4-fluoroacetophenone | Ethanol (reflux) | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | nih.gov |

| Thiosemicarbazide | Carbonyl Compounds & Phenacyl Bromides | Graphene Oxide/Ethanol | 2,4-disubstituted hydrazinyl thiazole | researchgate.net |

Acylation and Sulfonylation of Hydrazine

The nucleophilic character of the hydrazine moiety in this compound also allows for acylation and sulfonylation reactions. These reactions typically occur at the terminal nitrogen atom.

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, introduces an acyl group to the hydrazine, forming N-acylhydrazide derivatives. ekb.eg This transformation is a common strategy to modify the electronic and steric properties of the molecule, often influencing its biological activity. The reaction proceeds via nucleophilic acyl substitution, where the hydrazine nitrogen attacks the carbonyl carbon of the acylating agent, leading to the displacement of the leaving group (e.g., chloride).

Sulfonylation: Similarly, sulfonylation can be achieved by reacting this compound with sulfonyl chlorides. This introduces a sulfonyl group (-SO₂R) to the hydrazine moiety, yielding N-sulfonylhydrazide derivatives. sci-hub.seelsevierpure.com The synthesis of N-sulfonyl pyrazoles from sulfonyl hydrazines and enaminones, promoted by p-toluenesulfonic acid (p-TSA), highlights the utility of sulfonyl hydrazine synthons in building complex heterocycles. sci-hub.se A patented process describes the synthesis of heterocyclic sulfonyl chlorides by treating benzylmercapto derivatives with chlorine in an aqueous acid solution, which are then converted to sulfonamides. google.com This indicates that the thiazole moiety is stable under these oxidative chlorination conditions, a principle applicable to the sulfonylation of its derivatives.

Oxidation-Reduction Reactions of the Hydrazine Moiety

The hydrazine moiety is susceptible to both oxidation and reduction, although the specific reactions for this compound are not extensively detailed in the provided literature. However, general principles of hydrazine and thiazole chemistry apply.

Oxidation: The oxidation of hydrazine derivatives can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can result in the formation of diimide intermediates, which can be useful in synthesis. Stronger oxidation can lead to the cleavage of the nitrogen-nitrogen bond. In the context of related structures, the oxidation of thiazol-2-ylmethanols to their corresponding ketones has been observed, particularly in the presence of oxygen, proceeding through a thiazoline (B8809763) intermediate. researchgate.net Furthermore, the thiazole ring itself can be oxidized; for instance, 2-thiazolines can be oxidized to thiazoles or ring-opened products depending on the oxidant used. rsc.org

Reduction: The reduction of the hydrazine moiety to an amine is a possible transformation, though less commonly explored in the context of these derivatives. More relevant is the potential for the thiazole ring to participate in reductive processes under specific conditions. However, the focus of the available literature is more on the synthetic utility of the hydrazine group through condensation and cyclization rather than its reduction.

Intramolecular Reactivity and Cyclization Pathways

The structure of this compound, featuring a nucleophilic hydrazine group tethered to a thiazole ring, is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are a powerful tool for constructing complex molecular architectures.

Mechanistic Studies of Key Transformations (e.g., S-alkylation, dehydration)

The formation of the thiazole ring itself, often achieved through the Hantzsch thiazole synthesis, provides insight into the stability and reactivity of the heterocyclic core. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. nih.govsci-hub.se The mechanism involves S-alkylation of the thioamide by the α-halocarbonyl, followed by intramolecular cyclization via nucleophilic attack of the nitrogen onto the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring.

In the context of transformations of this compound, the mechanism of Schiff base formation is a classic example of nucleophilic addition-elimination. The reaction is initiated by the nucleophilic attack of the primary amine of the hydrazine on the carbonyl carbon. This is often the rate-determining step and can be acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. The resulting tetrahedral intermediate, a carbinolamine, then undergoes dehydration to form the stable C=N double bond of the hydrazone.

Mechanisms for cyclization reactions often involve multi-step sequences. For example, the formation of pyrazolo-fused systems from hydrazinylthiazoles can be envisioned to proceed through an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack from a suitable position on the thiazole ring or a substituent, and subsequent aromatization. A plausible pathway for the formation of certain thiazole derivatives involves the initial formation of a thiohydrazonate intermediate which then undergoes intermolecular cyclization and dehydration. researchgate.net

Unveiling the Chemical Versatility of this compound: A Gateway to Novel Derivatives

The chemical compound this compound serves as a versatile scaffold in organic synthesis, offering multiple reaction sites for the generation of a diverse array of derivatives. Its structure, featuring a reactive hydrazinylmethyl group attached to a thiazole ring, allows for extensive modifications. These modifications include transformations of the hydrazine moiety and substitutions on the heterocyclic ring, leading to the creation of novel molecules with potential applications in various fields of chemical research.

Derivatization and Analogues of this compound

The derivatization of this compound is a key area of chemical exploration, focusing on the strategic modification of its distinct functional groups. These transformations provide a pathway to a wide range of analogues with tailored chemical properties.

Modification of the Hydrazinylmethyl Group

The hydrazinylmethyl group is the primary site for a variety of chemical reactions, enabling the synthesis of diverse derivatives.

The reaction of the hydrazine group with aldehydes and ketones is a fundamental transformation. The condensation of this compound with various aromatic aldehydes leads to the formation of arylidene-hydrazinyl-thiazole derivatives. nih.gov This reaction is typically carried out in two steps: the initial condensation of an aromatic aldehyde with hydrazinecarbothioamide, followed by the cyclization of the resulting arylidenethiosemicarbazones with α-halocarbonyl compounds through the Hantzsch protocol. nih.gov A series of these derivatives has been synthesized and characterized, demonstrating the versatility of this approach. nih.gov

For instance, new series of hydrazones have been synthesized by reacting carbohydrazide (B1668358) derivatives of thiazoles with differently substituted benzaldehydes, yielding compounds with good purity. mdpi.com The formation of these hydrazones is confirmed by spectral data, which show the disappearance of NH2 proton signals and a downfield shift of the remaining NH proton signal in NMR spectra. mdpi.com The synthesis of hydrazones containing a benzo[d]thiazole moiety has also been achieved in high yields through a multi-step route that includes a microwave-assisted condensation step. vjs.ac.vn

| Reactants | Product Type | Key Features of Synthesis | Reference |

| This compound, Aromatic Aldehydes | Arylidene-hydrazinyl-thiazoles | Two-step Hantzsch condensation | nih.gov |

| Thiazole carbohydrazide, Substituted Benzaldehydes | Hydrazones | Good yields, confirmed by NMR | mdpi.com |

| Benzo[d]thiazole hydrazide, Aromatic Aldehydes | Benzo[d]thiazole-containing hydrazones | High yields, microwave-assisted condensation | vjs.ac.vn |

The nucleophilic nature of the hydrazine nitrogen atoms allows for their reaction with acylating and sulfonylating agents. The synthesis of novel 1,3-thiazole derivatives containing a carboxamide moiety has been reported. nih.gov These reactions typically involve the acylation of the hydrazine group to form stable amide bonds.

Furthermore, thiazole derivatives bearing a sulfonamide moiety have been synthesized. iaea.org These compounds are of interest due to the various biological activities associated with the sulfonamide functional group. iaea.org

The nitrogen atoms of the hydrazine group can be alkylated and acylated to introduce a variety of substituents. While direct alkylation of this compound is not extensively detailed in the provided context, the alkylation of related heterocyclic systems, such as 1,3-benzothiazin-4-ones, has been studied. researchgate.net In these cases, alkylation can occur regioselectively at the nitrogen atoms. researchgate.net Acylation reactions are also a common strategy, as seen in the formation of N-acylated 2-amino-5-benzyl-1,3-thiazoles. mdpi.com

The hydrazinylmethyl group is a key precursor for the synthesis of fused heterocyclic systems through cyclization reactions.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved from hydrazide precursors. One method involves the reaction of carboxylic acid hydrazides with isothiocyanates, followed by cyclization of the intermediate thiosemicarbazides. researchgate.net Another approach describes the formation of 4-amino-1,2,4-triazole-3-thiones through the hydrazinolysis of 3-N-alkyl-1,3,4-oxadiazole-2-thiones. researchgate.net Additionally, the Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing 1,2,3-triazole rings. nih.gov

Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from thiosemicarbazide precursors. A one-pot synthesis involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of a cyclodehydrating agent like polyphosphate ester. encyclopedia.pub Another method involves the reaction of thiosemicarbazones with α-haloketones. researchgate.net The cyclization of N,N'-acylhydrazines with Lawesson's reagent can also yield 1,3,4-thiadiazoles. organic-chemistry.org Furthermore, the reaction of hydrazonoyl halides with various sulfur-containing compounds is a versatile route to 1,3,4-thiadiazoles. nih.gov

| Starting Material | Reagents | Fused Heterocycle | Reference |

| Carboxylic acid hydrazides | Isothiocyanates | 1,2,4-Triazole-3-thiols | researchgate.net |

| 3-N-Alkyl-1,3,4-oxadiazole-2-thiones | Hydrazine hydrate (B1144303) | 4-Amino-1,2,4-triazole-3-thiones | researchgate.net |

| Thiosemicarbazide | Carboxylic acid, Polyphosphate ester | 2-Amino-1,3,4-thiadiazoles | encyclopedia.pub |

| Thiosemicarbazones | α-Haloketones | Hydrazinyl thiazoles | researchgate.net |

| N,N'-Acylhydrazines | Lawesson's reagent | 1,3,4-Thiadiazoles | organic-chemistry.org |

Substitution on the Thiazole Ring

The thiazole ring itself can be functionalized, providing another avenue for creating diverse analogues.

The C-2 and C-5 positions of the thiazole ring are susceptible to substitution, allowing for the introduction of various functional groups. The Hantzsch thiazole synthesis is a classical method for constructing the thiazole ring, often resulting in substitution at these positions. mdpi.com For example, reacting thiosemicarbazide derivatives with α-halocarbonyl compounds can lead to the formation of 2-hydrazinyl-1,3-thiazole derivatives with substituents at the C-4 and C-5 positions. mdpi.comnih.gov

Research has shown that the C-5 position of the thiazole ring is a site for specific reactions. nih.gov For instance, the presence of a singlet around 7.62–8.55 ppm in the 1H-NMR spectra is characteristic of the methine proton at the C-5 position of 4-phenyl-1,3-thiazole derivatives. nih.gov Furthermore, palladium-catalyzed regioselective C-H alkenylation has been utilized to create diversified thiazole derivatives with orthogonal substitution patterns at the C-2, C-4, and C-5 positions. rsc.org

Derivatization and Analogues of 4 Hydrazinylmethyl 1,3 Thiazole

Substitution on the Thiazole (B1198619) Ring

Introduction of Diverse Chemical Functionalities

The introduction of various chemical groups, such as halogens, alkyl, aryl, and acyl moieties, onto the thiazole ring or its side chain is a common strategy to create a library of diverse analogues. These modifications can be achieved through several synthetic routes.

Acylation and Alkylation: The hydrazine (B178648) or amino group is a common site for acylation and alkylation. For instance, N-acylated 2-amino-5-benzyl-1,3-thiazoles can be synthesized by reacting the parent amine with acid chlorides. mdpi.com Alkylation can sometimes lead to the formation of different isomers depending on which nitrogen atom participates in the reaction. nih.gov The reaction of 4-(adamantan-1-yl)thiazol-2-amine with various aromatic aldehydes and mercaptoacetic acid also yields a range of substituted derivatives. nih.gov

Arylation: Direct C-H arylation represents a powerful and modern method for introducing aryl groups onto the thiazole ring. researchgate.net This technique, often catalyzed by palladium, allows for the formation of C-C bonds directly on the heterocyclic core, bypassing the need for pre-functionalized starting materials. researchgate.netresearchgate.net The electronic properties of the thiazole ring and its substituents often guide the position of arylation. researchgate.net For example, the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles is achieved by condensing thiosemicarbazones with 2-bromo-4-fluoroacetophenone, introducing a halogenated aryl group at the C4 position. nih.gov

Halogenation and Other Functionalizations: Halogens and other small functional groups can be incorporated into the thiazole structure, often by selecting appropriately substituted starting materials for a Hantzsch-type synthesis. mdpi.com For example, reacting a suitable carbothioamide with 3-chloro-2,4-pentanedione or ethyl 2-chloroacetoacetate can yield thiazoles with specific substitution patterns. mdpi.com

Table 1: Examples of Functional Group Introduction on Thiazole Derivatives This table is interactive. You can sort and filter the data.

| Functional Group | Reaction Type | Key Reagents | Resulting Structure Example | Reference(s) |

|---|---|---|---|---|

| Acyl | N-Acylation | Acid Chlorides, Triethylamine (B128534) | N-acylated 2-amino-5-benzyl-1,3-thiazole | mdpi.com |

| Alkyl | N-Alkylation | Alkyl Halides (e.g., MeI, EtBr), NaH | N-alkylated thiazole amides | nih.gov |

| Aryl | Direct C-H Arylation | Aryl Bromides, Palladium Catalyst | 5-aryl or 3-aryl thiazole derivatives | researchgate.net, researchgate.net |

| Halogenated Aryl | Hantzsch Synthesis | 2-bromo-4-fluoroacetophenone | 4-(4-fluorophenyl)thiazole derivative | nih.gov |

| Chloro, Acetyl | Hantzsch Synthesis | 3-chloro-2,4-pentanedione | 4-methyl-5-acetyl-thiazole derivative | mdpi.com |

Regioselective Functionalization Strategies

Regioselectivity—the control over the position of chemical modification—is critical for synthesizing specific isomers of functionalized thiazoles. The inherent electronic nature of the thiazole ring, combined with the directing effects of existing substituents, plays a crucial role in determining the outcome of a reaction.

Modern synthetic methods offer a high degree of control. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, as well as direct C-H arylations, are powerful tools for achieving regioselective functionalization. ucsb.edu For instance, in related heterocyclic systems like thiazolo[3,2-b] nih.govresearchgate.netnih.govtriazoles, C-H activation protocols can lead to di- and trisubstituted derivatives with complete regioselectivity. researchgate.net The electronic influence of substituents is a key determinant; electron-withdrawing groups can direct arylation to specific C-H bonds under mild conditions. researchgate.net

In the alkylation of amide derivatives of thiazole, the reaction can occur regioselectively on different nitrogen atoms, with the product ratio being influenced by the nature of the substituents. nih.gov Furthermore, in photochemical reactions, such as the dearomative cycloaddition of thiazoles, the regioselectivity of the addition is governed by the spin density distribution in the excited state of the molecule, with the reaction occurring at the position of highest spin population (e.g., the C5-position). acs.org

Synthesis of Thiazole-Hydrazine Hybrid Molecules

Thiazole-hydrazine hybrids are molecules that incorporate both the thiazole and hydrazine moieties into a single, larger structure. These hybrids are of significant interest due to their diverse biological activities. nih.govnih.gov The most common and versatile method for synthesizing these molecules is the Hantzsch thiazole synthesis. nih.govyoutube.com

This process typically involves the cyclization reaction between a thiosemicarbazone (which contains the pre-formed hydrazine linkage) and an α-halocarbonyl compound. nih.govnih.govnih.gov This strategy allows for a wide range of substituents to be introduced on both the thiazole ring and the hydrazine portion of the molecule by simply varying the starting materials. For example, reacting various substituted thiosemicarbazones with different phenacyl bromides yields a library of hydrazinyl-thiazole derivatives. nih.gov This approach has been used to create hybrids with other heterocyclic systems, such as azetidinones, by further reacting the initial thiazole-hydrazine product. researchgate.net

Table 2: Examples of Synthesized Thiazole-Hydrazine Hybrids This table is interactive. You can sort and filter the data.

| Hybrid Molecule Type | Synthetic Strategy | Key Reactants | Reference(s) |

|---|---|---|---|

| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Hantzsch Synthesis | Thiosemicarbazide (B42300), α-haloketones | nih.gov |

| Hydrazino thiazolyl-2-azetidinones | Multi-step synthesis from thiazole-hydrazine | Benzylidene hydrazinyl thiazoles, Chloroacetyl chloride | researchgate.net |

| Hydrazine clubbed thiazoles | Hantzsch Synthesis | Thiosemicarbazone derivatives, Phenacyl bromides | nih.gov |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Hantzsch Synthesis | Thiosemicarbazones, 2-bromo-4-fluoroacetophenone | nih.gov |

Stereochemical Considerations in Derivatization

When derivatization reactions create or modify chiral centers, the stereochemical outcome of the reaction becomes a critical consideration. This is particularly relevant in the synthesis of complex, three-dimensional molecules where biological activity is often dependent on a specific stereoisomeric form.

A clear example of stereochemical considerations arises in the energy transfer-catalyzed intermolecular dearomative cycloaddition of thiazoles with alkenes. acs.org This reaction leads to the formation of new stereocenters, resulting in products such as the 2-thiabicyclo[3.2.0]hept-6-ene scaffold. acs.org In such cycloadditions, the formation of different diastereomers (e.g., exo and endo isomers) is possible. The reaction often shows a preference for the sterically less hindered diastereomer, highlighting the importance of steric factors in controlling the stereochemical course of the reaction. acs.org

While many derivatizations of the 4-(hydrazinylmethyl)-1,3-thiazole core may not directly involve the creation of stereocenters, the introduction of chiral substituents (e.g., chiral acyl or alkyl groups) or the participation of the thiazole in asymmetric reactions would necessitate careful analysis of the resulting stereoisomers.

Applications in Advanced Synthetic Chemistry

4-(Hydrazinylmethyl)-1,3-thiazole as a Versatile Building Block

The inherent reactivity of the hydrazine (B178648) moiety, combined with the aromatic and coordinating properties of the thiazole (B1198619) ring, positions this compound as a versatile synthon. The hydrazine group can act as a potent nucleophile, a precursor to hydrazones, or be involved in cyclization reactions to form various other heterocyclic systems. The thiazole ring itself can participate in various organic reactions and can be a key structural motif in biologically active molecules. mdpi.com

The true value of a building block lies in its ability to be elaborated into more complex molecular architectures. While direct examples of the use of this compound in complex molecule synthesis are not prominent in the literature, the synthetic utility of closely related hydrazinyl-thiazole derivatives is well-established, particularly in the synthesis of pharmacologically active agents.

For instance, series of 2-(2-hydrazinyl)thiazole derivatives have been designed and synthesized as potential inhibitors for Mycobacterium tuberculosis. nih.govresearchgate.net These syntheses typically involve the reaction of thiosemicarbazones with α-haloketones. researchgate.net Similarly, novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have been synthesized and evaluated as anti-Candida agents. nih.gov The synthetic route for these compounds involved the condensation of a carbonyl group with thiosemicarbazide (B42300), followed by heterocyclization. nih.gov These examples underscore the role of the hydrazinyl-thiazole scaffold as a key precursor for generating libraries of bioactive compounds. The this compound isomer could, in principle, serve a similar role, with its hydrazinylmethyl group providing a reactive handle for derivatization to produce complex molecules with potential therapeutic applications. The availability of 4-(Hydrazinylmethyl)thiazole as a research chemical suggests its potential as a starting material for such synthetic endeavors. bldpharm.com

Table 1: Examples of Bioactive Hydrazinyl-Thiazole Derivatives

| Compound Class | Synthetic Precursors | Target Application | Reference |

|---|---|---|---|

| 2-(2-Hydrazinyl)thiazole derivatives | Thiosemicarbazones, α-haloketones | Antimycobacterial | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Ketones, Thiosemicarbazide, α-halocarbonyls | Anti-Candida | nih.gov |

This table presents data for related hydrazinyl-thiazole derivatives due to limited specific data for this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Thiazole derivatives are often synthesized via MCRs. For example, novel thiazolylhydrazone derivatives have been synthesized via a one-pot, three-component condensation of 1,3-indandione, thiosemicarbazide, and various bromoacetyl compounds. researchgate.net Another report describes a solvent- and catalyst-free microwave-assisted synthesis of hydrazinyl thiazoles from ketones, thiosemicarbazide, and α-haloketones. researchgate.net

While there is no specific literature detailing the participation of this compound as a reactant in MCRs, related structures containing a "hydrazinylmethyl" group have been synthesized using MCR strategies. For example, a series of 1-substituted 5-(hydrazinylmethyl)-1-methyl-1H-tetrazoles were synthesized via a Ugi tetrazole four-component reaction (UT-4CR) using Boc-protected hydrazine, aldehydes or ketones, isocyanides, and trimethylsilyl (B98337) azide. nih.govacs.org This highlights the potential for the hydrazinyl moiety to be incorporated into complex scaffolds through MCRs. It is conceivable that this compound could be employed in MCRs where the hydrazine group acts as one of the reactive components, leading to the rapid assembly of complex molecules containing the thiazole motif.

Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, often relies on the use of chiral auxiliaries or ligands. Thiazole-containing molecules have been explored in this context. For instance, the total synthesis of (-)-mycothiazole, a natural product, utilized a thiazolidine (B150603) derivative which was oxidized to the thiazole, and a Nagao acetate (B1210297) aldol (B89426) reaction was employed to establish a chiral center. researchgate.net

However, there is no documented use of this compound itself as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. The development of chiral ligands often requires the presence of functional groups that can coordinate to a metal center and a rigid chiral backbone to effectively control the stereochemical outcome of a reaction. While the hydrazine moiety in this compound could be derivatized to introduce chirality and coordinating atoms, this potential application remains unexplored in the scientific literature. Research in asymmetric catalysis has more commonly focused on other types of thiazole-containing structures, such as chiral 1,3-thiazolidine-2-thiones, which have proven effective as chiral auxiliaries in reactions like aldol additions.

Applications in Material Science

The unique electronic and structural properties of the thiazole ring have led to its incorporation into advanced materials.

Thiazole-containing polymers have attracted interest for their potential applications in electronics and optics due to their semiconducting and fluorescent properties. Research has focused on incorporating the thiazole or thiazolothiazole moiety into the main chain of conjugated polymers.

For example, a series of thiazolothiazole-based copolymers were synthesized for use as donor materials in polymer solar cells (PSCs). researchgate.net These polymers demonstrated power conversion efficiencies ranging from 2.23% to 2.75%. researchgate.net Another study reported a multicomponent polymerization approach to construct fused heterocyclic polymers containing imidazo[2,1-b]thiazole (B1210989) units in the main chain, which showed good thermal stability and low energy bands. rsc.org Furthermore, thiazolothiazole-linked linear and porous organic polymers have been constructed using aggregation-induced emission (AIE)-active building blocks, resulting in materials with solid-state emission. rsc.org There are also general methods for preparing thiazole-containing conjugated polymers through transition metal-catalyzed C-H bond activation. researchgate.net

While these examples establish the utility of the thiazole ring in polymer science, there is no specific mention in the literature of polymers being synthesized from the this compound monomer. The hydrazinylmethyl group could potentially be used as a reactive site for polymerization or for grafting onto existing polymer backbones, but this area of research has yet to be explored.

Table 2: Examples of Thiazole-Containing Polymers and their Properties

| Polymer Type | Monomers / Synthesis Method | Key Properties | Application | Reference |

|---|---|---|---|---|

| Thiazolothiazole-based copolymers | Stille coupling of brominated thiazolothiazole with organotin compounds | Band gaps of 1.80–2.14 eV, PCE up to 2.75% | Polymer Solar Cells | researchgate.net |

| Fused imidazo[2,1-b]thiazole polymers | Multicomponent polymerization | High molecular weights (Mn up to 5.7 × 10⁴), good solubility, thermal stability | Not specified | rsc.org |

| Thiazolothiazole-linked POPs | One-step synthesis from aldehyde-containing AIEgens | Solid-state emission, PLQY up to 17.7% | Optoelectronics | rsc.org |

This table presents data for polymers containing various thiazole and thiadiazole moieties due to a lack of specific data for polymers derived from this compound.

Emerging Applications in Chemosensors and Probes (Theoretical/Design Aspects)

The unique structural characteristics of this compound position it as a promising scaffold for the development of novel chemosensors and fluorescent probes. Theoretical and design considerations suggest its potential for detecting a variety of analytes, including metal ions, anions, and small organic molecules. The design of such sensors is predicated on the synergistic interplay between the thiazole core, which can act as a signaling unit (fluorophore), and the hydrazinylmethyl group, which can serve as a versatile recognition site.

The fundamental design principle for a chemosensor based on this compound involves the integration of a recognition site and a signaling unit. rsc.org In this context, the hydrazinyl moiety is a well-established recognition element capable of interacting with various analytes through mechanisms such as hydrogen bonding, coordination, and covalent bond formation. The thiazole ring, a known heterocyclic fluorophore, can function as the signaling component, exhibiting changes in its photophysical properties upon analyte binding. nih.govspast.org

One of the primary theoretical applications for this compound is in the design of "turn-on" fluorescent probes. In its unbound state, the lone pair of electrons on the terminal nitrogen of the hydrazine group can quench the fluorescence of the thiazole ring through a process known as Photoinduced Electron Transfer (PET). Upon binding to a target analyte, this quenching mechanism can be inhibited, leading to a significant enhancement in fluorescence intensity. This "off-on" switching provides a high signal-to-noise ratio, which is a desirable feature for sensitive detection. nih.gov

Furthermore, the hydrazinyl group can be readily condensed with aldehydes and ketones to form hydrazone derivatives. acs.orgnih.gov This reaction forms the basis for designing probes for carbonyl-containing compounds. The formation of the C=N bond in the resulting Schiff base extends the π-conjugation of the system, which can lead to noticeable shifts in the absorption and emission spectra, enabling ratiometric or colorimetric detection. nih.govqeios.com Computational studies, such as Density Functional Theory (DFT), can be employed to predict the electronic and photophysical properties of these Schiff base derivatives, aiding in the rational design of probes with specific spectral characteristics. researchgate.netnih.govresearchgate.net

The design of chemosensors for metal ions is another promising avenue. The nitrogen and sulfur atoms of the thiazole ring, along with the nitrogen atoms of the hydrazinyl group, can act as a multidentate coordination site for various metal ions. nih.govfigshare.com Theoretical studies and molecular docking can help in predicting the binding affinity and selectivity of the this compound scaffold for different metal ions. rsc.orgnih.gov By modifying the substituents on the thiazole ring or the hydrazinyl moiety, it is possible to tune the selectivity towards specific metal ions. For instance, the introduction of other donor atoms could create a specific binding pocket for a target ion.

The flexibility of the methyl linker between the thiazole ring and the hydrazinyl group is another important design consideration. This linker can allow the recognition site to adopt an optimal conformation for binding to the analyte, potentially enhancing the binding affinity and selectivity. Molecular dynamics simulations can provide insights into the conformational behavior of the molecule upon analyte binding. rsc.org

Theoretical Design Parameters for this compound Based Chemosensors

| Parameter | Role in Sensing Mechanism | Potential Analytes | Theoretical Investigation Tool |

| Thiazole Ring | Fluorophore (signaling unit), Metal coordination site | Metal ions, Organic molecules | DFT, Time-Dependent DFT |

| Hydrazinyl Group | Recognition site (analyte binding), PET quencher | Metal ions, Anions, Aldehydes, Ketones | Molecular Docking, DFT |

| Schiff Base Formation | Extended π-conjugation, "Turn-on" fluorescence | Aldehydes, Ketones | DFT, Spectroscopic analysis prediction |

| Methyl Linker | Provides conformational flexibility | Various | Molecular Dynamics Simulations |

| Substituent Effects | Tuning of selectivity and sensitivity | Specific metal ions or anions | DFT, QSAR |

Research Findings from Analogous Thiazole-Hydrazone Systems

While direct experimental data on this compound as a chemosensor is limited, studies on analogous thiazole-hydrazone and thiazole-Schiff base derivatives provide valuable insights into its potential.

Metal Ion Sensing: Thiazole-based Schiff bases have been shown to be effective colorimetric and fluorescent sensors for various metal ions, including Cu²⁺, Pb²⁺, and Al³⁺. researchgate.net The sensing mechanism often involves chelation of the metal ion by the nitrogen and sulfur atoms of the thiazole ring and the imine nitrogen of the Schiff base linker.

Hydrazine Detection: Interestingly, some thiazole derivatives have been designed as fluorescent probes for the detection of hydrazine itself. nih.gov This typically involves a reaction-based mechanism where hydrazine cleaves a specific group on the probe, leading to a change in fluorescence.

Computational Validation: DFT and molecular docking studies have been successfully used to predict the binding modes and sensing mechanisms of thiazole-based chemosensors. nih.govresearchgate.netqeios.com These computational tools have proven to be invaluable in the rational design of new sensors with improved selectivity and sensitivity. For example, DFT calculations can elucidate the changes in the frontier molecular orbitals (HOMO-LUMO) upon analyte binding, which correlate with the observed spectral changes. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within a molecule.

1H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the various proton environments in a molecule. In the context of 4-(hydrazinylmethyl)-1,3-thiazole derivatives, specific chemical shifts (δ) are observed for the protons on the thiazole (B1198619) ring and the hydrazinylmethyl group.

For instance, in a series of 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives, the proton on the C5 position of the thiazole ring typically appears as a singlet in the range of δ 7.11-7.14 ppm. medipol.edu.tr The azomethine proton (-CH=N) of the hydrazone linkage resonates further downfield, generally between δ 7.89 and 7.99 ppm, while the NH proton of the hydrazinyl group is observed as a broad singlet at a much lower field, around δ 11.85-12.89 ppm. medipol.edu.tr

The specific chemical shifts can be influenced by the substituents on the thiazole ring and any associated aromatic groups. For example, in 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives, the thiazole proton signal appears as a singlet, with its exact position varying depending on the substituent at the 4-position of the thiazole ring. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Thiazole C5-H | ~7.11 - 8.55 | Singlet | medipol.edu.trnih.gov |

| Methylene (B1212753) (-CH2-) | ~4.66 | Singlet | mdpi.com |

| Hydrazinyl NH | ~11.40 - 12.89 | Broad Singlet | medipol.edu.trmdpi.com |

| Azomethine (-CH=N) | ~7.89 - 7.99 | Singlet | medipol.edu.tr |

Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure.

13C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In derivatives of this compound, the carbon atoms of the thiazole ring exhibit characteristic chemical shifts.

Typically, the C2 carbon of the thiazole ring resonates in the region of δ 167.43-171.54 ppm. medipol.edu.trmdpi.com The C4 and C5 carbons of the thiazole ring appear at approximately δ 148.8–160.9 ppm and δ 101.8–115 ppm, respectively. nih.govnih.gov The carbon of the methylene group (-CH2-) is generally observed further upfield.

Table 2: Characteristic ¹³C NMR Chemical Shifts for the Thiazole Ring in Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| Thiazole C2 | ~167.4 - 171.5 | medipol.edu.trmdpi.com |

| Thiazole C4 | ~148.8 - 160.9 | nih.gov |

| Thiazole C5 | ~101.8 - 115.0 | nih.govnih.gov |

Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, HMBC can be used to confirm the connection between the methylene group and the C4 position of the thiazole ring. utar.edu.my

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation in the solution state. nih.gov

These 2D NMR experiments have been instrumental in the complete assignment of ¹H and ¹³C NMR spectra for various thiazole derivatives. utar.edu.mynih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. medipol.edu.tr

In the analysis of this compound derivatives, the molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular weight of the synthesized compound. medipol.edu.trnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to identify different components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

For this compound and its derivatives, characteristic IR absorption bands include:

N-H stretching: Bands in the region of 3113–3433 cm⁻¹ are indicative of the N-H bonds in the hydrazinyl group. medipol.edu.trmdpi.comnih.gov

C=N stretching: The C=N bond of the thiazole ring and any imine linkages typically show absorption in the range of 1552–1617 cm⁻¹. medipol.edu.trmdpi.comnih.gov

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are also observed. nih.gov

Thiazole ring vibrations: The stretching vibration of the C5-H bond in the thiazole ring can sometimes be observed around 3100-3180 cm⁻¹. nih.gov

Table 3: Key IR Absorption Frequencies for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | ~3113 - 3433 | medipol.edu.trmdpi.comnih.gov |

| C=N Stretch | ~1552 - 1617 | medipol.edu.trmdpi.comnih.gov |

| Thiazole C5-H Stretch | ~3100 - 3180 | nih.gov |

Note: Frequencies are approximate and can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination and Geometric Parameters

For derivatives of 1,3,4-thiadiazole, a related class of compounds, X-ray crystallography has been used to confirm the molecular structure and identify the preferred tautomeric forms in the solid state. mdpi.com This technique is invaluable for resolving any ambiguities that may remain after analysis by spectroscopic methods and for providing a detailed picture of the molecule's geometry. mdpi.com

Elemental Analysis (CHN/S) for Compositional Confirmation

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S), chemists can confirm that the elemental composition of the product matches the theoretical values calculated from its molecular formula, C₄H₇N₃S.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 4 | 48.04 | 33.55% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.93% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 29.36% |

| Sulfur | S | 32.07 | 1 | 32.07 | 22.41% |

| Total | 143.196 | 100.00% |

In practice, the experimental results from an elemental analyzer for a successfully synthesized and purified sample of this compound would be expected to align closely with these theoretical percentages, typically within a ±0.4% margin of error. This close correlation provides strong evidence for the compound's identity and purity.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of a chemical compound and for separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed techniques for this purpose.

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. Given the structure of this compound, which contains polar functional groups and may have limited thermal stability, HPLC is often the more suitable technique.

High-Performance Liquid Chromatography (HPLC)

In a typical HPLC analysis for a compound like this compound, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation of components is achieved based on their differential interactions with the stationary and mobile phases.

A common HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The detector, typically a UV-Vis detector, would monitor the eluent at a specific wavelength where the thiazole ring exhibits strong absorbance. A pure sample would ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities.

Gas Chromatography (GC)

For a GC analysis, the compound must be sufficiently volatile and thermally stable to be vaporized without decomposition. If this compound meets these criteria, a small amount of the sample would be injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), would then detect the compound as it elutes from the column. Similar to HPLC, a single peak would signify a high degree of purity.

While specific application notes for the HPLC or GC analysis of this compound are not detailed in the available literature, the principles described are standard practice in synthetic chemistry for the purity determination of novel heterocyclic compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electronic structure and molecular orbitals that are not directly observable.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of heterocyclic systems, including thiazole (B1198619) derivatives. researchgate.netkbhgroup.in This approach is favored for its balance of computational cost and accuracy. researchgate.net For a molecule like 4-(Hydrazinylmethyl)-1,3-thiazole, DFT calculations are typically performed to optimize the molecular geometry, determining the most stable arrangement of atoms by minimizing the forces acting upon them. nih.gov